molecular formula C25H27NO6 B11016940 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B11016940
M. Wt: 437.5 g/mol
InChI Key: WNSZRLFJPMFMRV-NRFANRHFSA-N
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Description

    N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine: is a synthetic compound belonging to the coumarin family. Coumarins are benzopyrone derivatives found in nature and have diverse biological activities.

  • This specific compound combines a chromenone (coumarin) scaffold with an acetylated L-leucine moiety, resulting in a hybrid structure with potential applications.
  • Preparation Methods

      Synthetic Routes: The synthesis involves the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. For example, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives (11a–h) can be prepared from 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) and corresponding heteroaryl/alkyl halides.

      Reaction Conditions: Specific reaction conditions and reagents vary depending on the desired substitution pattern.

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield diverse products, including modified coumarins and their derivatives.

  • Scientific Research Applications

      Chemistry: Coumarins are used as fluorescent probes, enzyme inhibitors, and ligands in coordination chemistry.

      Biology: Their anti-inflammatory, antioxidant, and antitumor properties make them relevant in biological research.

      Medicine: Some coumarins exhibit anticoagulant and antiviral activities.

      Industry: Coumarins find applications in perfumery, cosmetics, and food additives.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H27NO6

    Molecular Weight

    437.5 g/mol

    IUPAC Name

    (2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

    InChI

    InChI=1S/C25H27NO6/c1-15(2)11-21(24(28)29)26-23(27)14-31-18-9-10-19-16(3)20(25(30)32-22(19)13-18)12-17-7-5-4-6-8-17/h4-10,13,15,21H,11-12,14H2,1-3H3,(H,26,27)(H,28,29)/t21-/m0/s1

    InChI Key

    WNSZRLFJPMFMRV-NRFANRHFSA-N

    Isomeric SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O)CC3=CC=CC=C3

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)O)CC3=CC=CC=C3

    Origin of Product

    United States

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